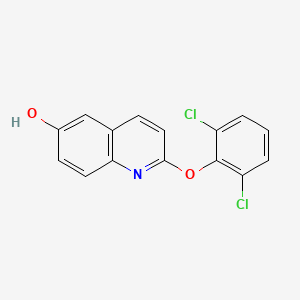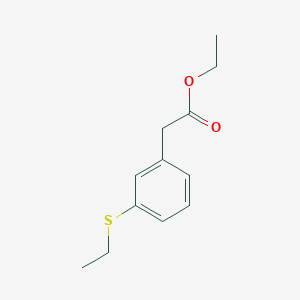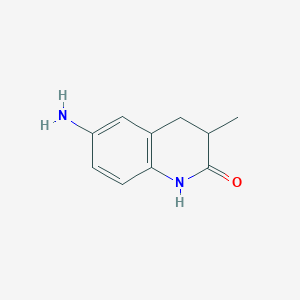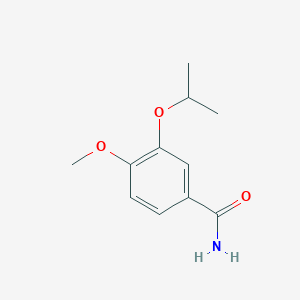![molecular formula C13H13ClN2O3 B13870814 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine](/img/structure/B13870814.png)
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine is an organic compound with the molecular formula C13H13ClN2O3 It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine typically involves the reaction of 2-chloropyrimidine with 3,5-dimethoxybenzyl alcohol. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine can undergo various types of chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and reduction: The compound can participate in redox reactions under appropriate conditions.
Coupling reactions: It can be involved in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Coupling reactions: Palladium catalysts (e.g., Pd(PPh3)4) and boronic acids are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.
Applications De Recherche Scientifique
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator of these targets, affecting various biochemical pathways. The exact mechanism depends on the specific application and the molecular target involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Chloro-5-[(2,6-difluoro-3,5-dimethoxybenzyl)oxy]pyrimidine
- 2-Chloro-5-[(3,5-dimethoxyphenyl)oxy]pyrimidine
- 2-Chloro-5-[(3,5-dimethoxybenzyl)thio]pyrimidine
Uniqueness
2-Chloro-5-[(3,5-dimethoxybenzyl)oxy]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,5-dimethoxybenzyl group enhances its reactivity and potential for interaction with biological targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C13H13ClN2O3 |
|---|---|
Poids moléculaire |
280.70 g/mol |
Nom IUPAC |
2-chloro-5-[(3,5-dimethoxyphenyl)methoxy]pyrimidine |
InChI |
InChI=1S/C13H13ClN2O3/c1-17-10-3-9(4-11(5-10)18-2)8-19-12-6-15-13(14)16-7-12/h3-7H,8H2,1-2H3 |
Clé InChI |
JFSHXVBSWPYUPG-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC(=C1)COC2=CN=C(N=C2)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-benzyl-1-tert-butyl-5-[2-(dimethylamino)pyrimidin-4-yl]pyrazole-3-carboxamide](/img/structure/B13870742.png)
![Ethyl 7-(methylsulfonyl)-7-azaspiro[3.5]nonane-2-carboxylate](/img/structure/B13870755.png)




![tert-Butyl [4-(methylthio)phenyl]carbamate](/img/structure/B13870793.png)

![3-phenyl-1H-pyrazolo[3,4-b]quinoxaline](/img/structure/B13870819.png)
![2-(3-Methoxyphenyl)-[1,3]oxazolo[5,4-b]pyridine](/img/structure/B13870821.png)


